molecular formula C18H19N9 B12275129 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12275129
M. Wt: 361.4 g/mol
InChI Key: HGBXELVZNKBCQE-UHFFFAOYSA-N
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Description

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by the introduction of the piperazine moiety. The synthetic route typically involves:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyrimidine Ring: This involves the cyclization of a suitable precursor, such as a β-diketone, with guanidine or amidine.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced to the pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-pyrazol-4-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
  • N-{3-[(2-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy]phenyl}prop-2-enamide

Uniqueness

2-methyl-4-(1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine is unique due to its specific combination of pyrazole, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C18H19N9

Molecular Weight

361.4 g/mol

IUPAC Name

4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H19N9/c1-13-23-15(11-16(24-13)27-6-2-4-22-27)25-7-9-26(10-8-25)18-14-3-5-19-17(14)20-12-21-18/h2-6,11-12H,7-10H2,1H3,(H,19,20,21)

InChI Key

HGBXELVZNKBCQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN4)N5C=CC=N5

Origin of Product

United States

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